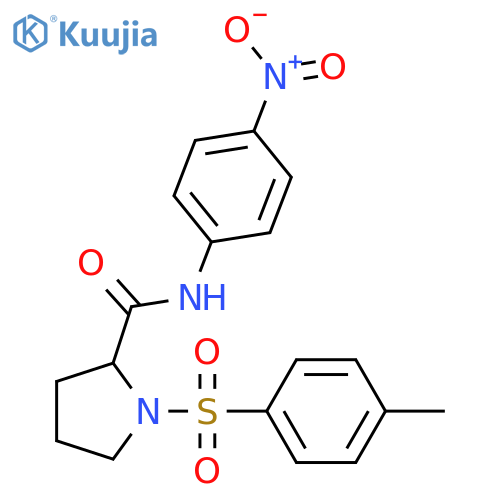

Cas no 1188362-76-6 (1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide)

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

- 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

-

- インチ: 1S/C18H19N3O5S/c1-13-4-10-16(11-5-13)27(25,26)20-12-2-3-17(20)18(22)19-14-6-8-15(9-7-14)21(23)24/h4-11,17H,2-3,12H2,1H3,(H,19,22)

- InChIKey: SPJUXAWQVCIYDC-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCCC1C(NC1=CC=C([N+]([O-])=O)C=C1)=O

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3208-0036-3mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-5mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-20μmol |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-2μmol |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-1mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-2mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-25mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-10mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-20mg |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3208-0036-5μmol |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

1188362-76-6 | 90%+ | 5μl |

$63.0 | 2023-04-27 |

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamideに関する追加情報

1-(4-Methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 1188362-76-6, commonly referred to as 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a sulfonyl group, and a nitrophenyl substituent. Recent advancements in synthetic chemistry have enabled researchers to explore its properties and applications more thoroughly, making it a subject of interest in both academic and industrial settings.

The molecular structure of 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide plays a pivotal role in its chemical behavior. The pyrrolidine ring, a five-membered cyclic amine, contributes to the molecule's flexibility and reactivity. The sulfonyl group attached to the 4-methylbenzene moiety enhances the compound's stability and solubility, while the nitrophenyl substituent introduces electron-withdrawing effects that can influence its reactivity in various reactions. These structural features make the compound a versatile building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as an intermediate in the synthesis of bioactive molecules has been extensively explored. For instance, researchers have utilized it as a key precursor in the development of novel kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders. The compound's unique combination of functional groups allows for precise control over the pharmacokinetic properties of the resulting drugs, making it an invaluable tool in medicinal chemistry.

In addition to its role in drug discovery, 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide has found applications in materials science. Its ability to form stable amide bonds makes it suitable for use in polymer synthesis and the development of advanced materials with tailored properties. Recent breakthroughs in polymer chemistry have demonstrated how this compound can be incorporated into polymeric networks to enhance their mechanical strength and thermal stability.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of both laboratory and industrial applications.

From an environmental standpoint, understanding the ecological impact of 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is crucial for its sustainable use. Recent studies have focused on its biodegradation pathways and toxicity profiles, providing valuable insights into its environmental fate. These findings underscore the importance of adopting green chemistry principles during its synthesis and application to minimize any adverse effects on ecosystems.

In conclusion, 1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide stands as a testament to the ingenuity of modern synthetic chemistry. Its diverse applications across drug discovery, materials science, and polymer chemistry highlight its significance as a versatile chemical entity. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific innovation while adhering to principles of sustainability and environmental responsibility.

1188362-76-6 (1-(4-methylbenzenesulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide) 関連製品

- 1343771-56-1(2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)

- 113507-06-5(Moxidectin)

- 1286744-08-8(3,5-bis(trifluoromethyl)-4-pyridinethiol)

- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)

- 1215963-60-2(2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine)

- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)

- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)

- 446061-19-4(p-NH₂-Bn-DOTA-tetra(t-Bu ester))